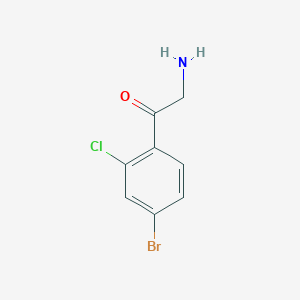
1-Bromo-3-(2-bromopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromine atom and a 2-bromopropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-bromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include phenylpropyl derivatives with various functional groups.
Oxidation: Products include phenylpropyl alcohols or ketones.
Reduction: Products include phenylpropane and other hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromopropyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-bromopropyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The benzene ring provides stability to the intermediate species formed during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromine atom on the propyl group.
Bromobenzene: Contains a single bromine atom on the benzene ring.
3-Bromopropylbenzene: Similar structure but with the bromine atom on the propyl group.
Uniqueness
1-Bromo-3-(2-bromopropyl)benzene is unique due to the presence of two bromine atoms, which allows it to undergo a wider range of chemical reactions compared to its similar compounds. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
23430-37-7 |
|---|---|
Molekularformel |
C9H10Br2 |
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
1-bromo-3-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |
InChI-Schlüssel |
JMZJZQSKBJTMFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
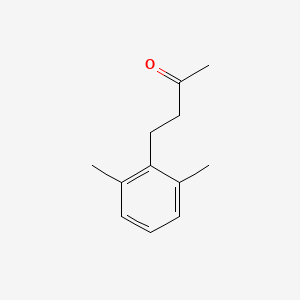


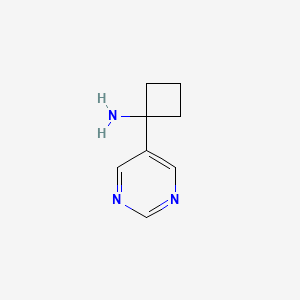


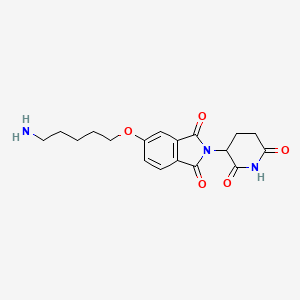
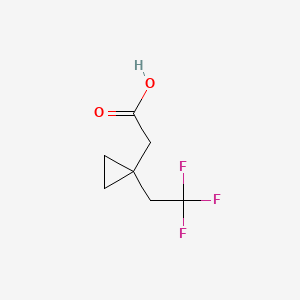
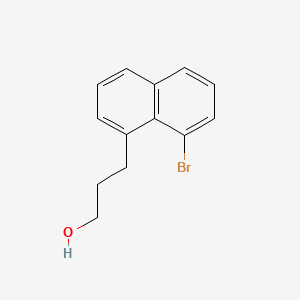
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
